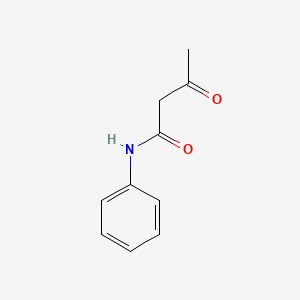

Acetoacetanilide

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetoacetanilide is typically synthesized through the acetoacetylation of aniline using diketene . The reaction involves the following steps:

- Aniline is reacted with diketene in an organic solvent under anaerobic conditions.

- The reaction mixture is then refluxed, and the product is isolated by recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced by reacting aniline with diketene or ethyl acetoacetate . The process involves:

- Mixing aniline with diketene or ethyl acetoacetate in the presence of a catalyst.

- Heating the mixture under reflux conditions.

- Isolating the product through crystallization or other purification techniques .

Chemical Reactions Analysis

Types of Reactions: Acetoacetanilide undergoes various chemical reactions, including:

Azo Coupling: this compound reacts with diazonium salts to form azo compounds, which are used as pigments.

Condensation Reactions: It undergoes condensation with o-phenylenediamine to form Schiff bases.

Dehydration: In the presence of sulfuric acid, this compound dehydrates to form 4-methyl-2-quinolone.

Common Reagents and Conditions:

Azo Coupling: Diazonium salts, typically under acidic conditions.

Condensation: o-Phenylenediamine, often in the presence of a catalyst.

Dehydration: Sulfuric acid as a dehydrating agent.

Major Products:

Azo Compounds: Used as pigments.

Schiff Bases: Used in various chemical syntheses.

4-Methyl-2-quinolone:

Scientific Research Applications

Pharmaceutical Applications

Chemical Intermediate in Drug Synthesis

Acetoacetanilide serves as a versatile chemical intermediate in the synthesis of various pharmaceutical compounds. Its utility in drug manufacturing is increasing due to the ongoing advancements in pharmaceutical research and development. It is particularly significant in the synthesis of analgesics and antipyretics, where it acts as a precursor for more complex molecules.

Cytotoxic and Antitumor Studies

Recent studies have demonstrated the cytotoxic effects of this compound derivatives, particularly when complexed with transition metals. For instance, the copper complex of this compound N(4)-methyl(phenyl)thiosemicarbazone exhibited significant antitumor activity against Dalton's Lymphoma Ascites (DLA) and Ehrlich's Ascites Carcinoma (EAC) models. The IC50 value for this complex was found to be 46 μg/ml, indicating potent cytotoxicity .

Case Study: Antitumor Activity

In a study assessing the efficacy of this compound derivatives on cancer cell lines, various compounds were synthesized and screened for their cytotoxic properties. Notably, derivatives showed promising activity against breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460), with IC50 values indicating effective inhibition of tumor growth .

Agricultural Applications

Synthesis of Agrochemicals

This compound is increasingly utilized in the synthesis of agrochemicals, responding to the agricultural sector's demand for effective pest control solutions. Its derivatives are being explored for their potential in developing safer and more efficient herbicides and fungicides .

Innovative Compounds Development

Research has focused on the synthesis of thiophene derivatives from this compound, which have shown potential cytotoxic activities against various cancer cell lines. These compounds could also serve as effective agrochemicals due to their biological activity .

Industrial Applications

Dye and Pigment Production

This compound is extensively used in the dye industry as an intermediate for producing vibrant pigments. Its stability and ability to yield a wide range of colors make it a preferred choice among manufacturers in textiles, printing, and coatings .

Market Trends

The demand for this compound is growing globally, particularly in regions such as Asia Pacific, where industrialization drives its use in paints and coatings. The market is also expanding due to innovations in production technologies that prioritize sustainability and efficiency .

Safety and Environmental Impact

Toxicological Profile

While this compound is generally considered to have low toxicity when handled properly, studies indicate potential health risks such as methemoglobinemia at high exposure levels. However, its production occurs in controlled environments that minimize risk .

Environmental Considerations

This compound is regarded as inherently biodegradable with low potential risk to aquatic organisms. This characteristic aligns with the increasing emphasis on environmentally friendly practices within chemical manufacturing .

Summary Table: Applications of this compound

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Effective cytotoxicity against cancer cells |

| Agriculture | Synthesis of agrochemicals | Development of safer pesticides |

| Industrial (Dyes) | Production of pigments | Preferred for stability and color variety |

| Safety | Low toxicity profile | Controlled handling reduces health risks |

| Environmental Impact | Biodegradable | Low risk to aquatic life |

Mechanism of Action

The mechanism of action of acetoacetanilide involves its ability to undergo various chemical reactions due to the presence of reactive keto and amide groups. These groups participate in hydrogen bonding, condensation, and coupling reactions, making this compound a versatile intermediate in organic synthesis . The compound’s reactivity is largely influenced by its keto-amide tautomerism, which allows it to interact with different molecular targets and pathways .

Comparison with Similar Compounds

Acetoacetamide: Lacks the phenyl group, making it less reactive in certain reactions.

Acetoacetate Esters: Used in similar applications but differ in their ester functional group.

Acetoacetanilide’s unique structure and reactivity make it a valuable compound in various fields of research and industry.

Biological Activity

Acetoacetanilide, also known as 4-acetamido-3-oxobutanoic acid, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine, particularly focusing on its cytotoxic effects and anti-diabetic properties.

This compound is synthesized through the reaction of aniline with diketene. This compound serves as an intermediate in the production of various pharmaceuticals and dyes. Its structure allows for modifications that enhance its biological activity, making it a valuable compound in medicinal chemistry.

Biological Activities

1. Cytotoxicity and Antitumor Activity

This compound derivatives have shown significant cytotoxic effects against various cancer cell lines. Research indicates that the N(4)-methyl(phenyl)thiosemicarbazone complex of this compound exhibits potent antitumor activity. In studies involving Dalton's Lymphoma Ascites (DLA) and Ehrlich's Ascites Carcinoma (EAC), this complex demonstrated a concentration-dependent inhibition of tumor growth, with an IC50 value of 46 µg/ml for the copper complex .

| Treatment Group | Dose (mg/kg) | Tumor Volume (mm³) | % Increase in Life Span |

|---|---|---|---|

| Control | - | 100 ± 10 | - |

| Copper Complex | 1 | 80 ± 5 | 20% |

| Copper Complex | 5 | 50 ± 8 | 40% |

| Copper Complex | 10 | 30 ± 2 | 60% |

| Cyclophosphamide | Standard | 20 ± 3 | 80% |

2. Anti-Diabetic Activity

Recent studies have explored the anti-diabetic properties of this compound. The compound has been shown to exhibit significant glucose-lowering effects in diabetic models, suggesting its potential as a therapeutic agent for managing diabetes . The mechanism appears to involve the modulation of glucose metabolism and enhancement of insulin sensitivity.

The biological activity of this compound is largely attributed to its metabolic conversion to aniline or related metabolites, which are known to induce methemoglobinemia—a condition characterized by elevated levels of methemoglobin in the blood. This can lead to hematotoxic effects, including reduced oxygen transport capacity . However, at lower doses, this compound does not exhibit severe toxicity, indicating a potential therapeutic window for its use in clinical applications.

Case Studies

Case Study: Cytotoxicity in Cancer Models

A study investigated the effects of this compound on DLA-induced tumors in mice. Mice treated with varying doses of the copper complex showed a marked reduction in tumor volume compared to controls, demonstrating the compound's potential as an anticancer agent. The survival rates were significantly improved in treated groups, highlighting its efficacy in prolonging life expectancy in cancer-bearing animals .

Case Study: Anti-Diabetic Effects

In another investigation focusing on diabetic rats, administration of this compound resulted in significant reductions in blood glucose levels compared to untreated controls. The study concluded that this compound could be beneficial in managing diabetes through its insulin-sensitizing properties .

Q & A

Basic Research Questions

Q. How can researchers experimentally determine the solubility of acetoacetanilide in organic solvents?

Methodological Answer: Solubility determination involves preparing binary (solid + liquid) systems at controlled temperatures (e.g., 272.25–324.15 K) and measuring equilibrium concentrations using gravimetric or UV-Vis spectroscopic methods. For example, Li and Wu (2023) analyzed this compound solubility in 16 solvents, identifying ethanol and acetone as high-solubility solvents (>0.1 mol/L at 298 K), while hexane exhibited negligible solubility (<0.001 mol/L). Key steps include:

- Pre-saturating solvents with this compound under agitation.

- Filtering undissolved solids and quantifying dissolved material via mass loss or absorbance calibration.

- Validating data with thermodynamic models like the modified Apelblat equation .

Q. What laboratory synthesis methods are recommended for this compound?

Methodological Answer: this compound is typically synthesized via acetylation of aniline with diketene or ethyl acetoacetate. A green chemistry approach involves catalytic condensation using TiO₂ nanoparticles in imidazolium-based ionic liquids, achieving yields >85% at 90°C. Critical parameters include:

- Maintaining stoichiometric ratios (aniline:acetylating agent = 1:1.2).

- Optimizing reaction time (4–6 hours) and temperature (80–90°C).

- Purifying via recrystallization from ethanol/water mixtures .

Q. How can spectroscopic techniques characterize this compound purity and structural identity?

Methodological Answer:

- FT-IR : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~1540 cm⁻¹).

- ¹H NMR : Confirm proton environments (e.g., methylene protons at δ 3.4–3.6 ppm, aromatic protons at δ 7.2–7.6 ppm).

- XRD : Verify crystalline structure against reference patterns (e.g., monoclinic P2₁/c space group). Purity is assessed via melting point (85–87°C) and HPLC (≥98% peak area) .

Advanced Research Questions

Q. How can thermodynamic models resolve discrepancies in this compound solubility data across studies?

Methodological Answer: Conflicting solubility values often arise from variations in solvent polarity or temperature calibration. Researchers should:

- Apply the Hildebrand solubility parameter (δ) to correlate solvent polarity with solubility trends.

- Use the van’t Hoff equation to calculate enthalpy (ΔH) and entropy (ΔS) of dissolution, identifying outliers.

- Validate models (e.g., λh, NRTL) using Akaike Information Criterion (AIC) to select the best-fit approach. For instance, Li and Wu (2023) reported δ = 22.1 MPa¹/² for this compound, aligning with high solubility in δ ≈ 20–24 MPa¹/² solvents .

Q. What computational strategies elucidate this compound’s tautomerism and intermolecular interactions?

Methodological Answer:

- DFT (B3LYP/6-311++G )**: Optimize geometries of keto-enol tautomers, revealing the keto form as energetically favorable (ΔE ≈ 8–12 kJ/mol).

- NBO Analysis : Quantify hyperconjugation (e.g., LP(O) → σ*(C-O) stabilization energy ≈ 30 kcal/mol).

- IR Spectroscopy : Detect tautomer-specific bands (e.g., enol O-H stretch at ~3200 cm⁻¹). Intermolecular hydrogen bonding (O–H∙∙∙O, N–H∙∙∙O) in dimers reduces total energy by ~25 kJ/mol, as shown by Oznobikhina et al. (2022) .

Q. How should researchers address contradictions between experimental and theoretical data on this compound’s structural properties?

Methodological Answer:

- Error Analysis : Compare experimental XRD bond lengths (e.g., C=O = 1.22 Å) with DFT-predicted values (1.24 Å), assessing systematic biases.

- Sensitivity Testing : Vary computational parameters (basis set, solvation model) to quantify uncertainty.

- Multi-Method Validation : Cross-reference NMR chemical shifts with GIAO-DFT calculations or Raman spectra. Discrepancies in hydrogen bond strengths (e.g., IR vs. DFT) may require recalibrating vibrational frequency scaling factors .

Properties

IUPAC Name |

3-oxo-N-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-8(12)7-10(13)11-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRDKSSFIWVSNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Record name | ACETOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024397 | |

| Record name | Acetoacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acetoacetanilide is a white crystalline solid. (NTP, 1992), Dry Powder, White solid; [Hawley] White, odorless crystalline powder; [Alfa Aesar MSDS] | |

| Record name | ACETOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanamide, 3-oxo-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetoacetanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3413 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes (NTP, 1992), BOILING POINT: DECOMPOSES | |

| Record name | ACETOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETOACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2669 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

325 °F (NTP, 1992), 162.7 °C, 365 °F; 185 °C (OPEN CUP) | |

| Record name | ACETOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetoacetanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3413 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETOACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2669 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), SLIGHTLY SOL IN WATER; SOL IN ALC, CHLOROFORM, ETHER, HOT BENZENE, ACID, HOT PETROLEUM ETHER, ALKALI HYDROXIDE SOLN /KETO FORM/, SOL IN ALKALI, Soluble in oxygenated and chlorinated solvents. | |

| Record name | ACETOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETOACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2669 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.26 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.26 g/ml at 20 °C | |

| Record name | ACETOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETOACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2669 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.01 mmHg at 68 °F (NTP, 1992), 0.01 [mmHg], 5.2X10-5 mm Hg at 25 °C | |

| Record name | ACETOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetoacetanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3413 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETOACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2669 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE CRYSTALLINE SOLID, PLATES OR NEEDLES FROM BENZENE OR PETROLEUM ETHER | |

CAS No. |

102-01-2, 86349-51-1 | |

| Record name | ACETOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetoacetanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetoacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanamide, 3-oxo-N-phenyl-, labeled with carbon-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086349511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACETOACETANILIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, 3-oxo-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetoacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetoacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETOACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W35JB9PY3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETOACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2669 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

187 °F (NTP, 1992), 86 °C, GIVES VIOLET COLOR WITH FERRIC CHLORIDE; MELTING POINT: 85 °C /KETO FORM/ | |

| Record name | ACETOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETOACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2669 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.